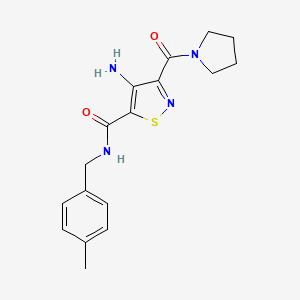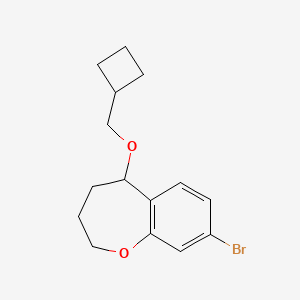
5-(morpholine-4-carbonyl)-N-phenethylfuran-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(morpholine-4-carbonyl)-N-phenethylfuran-2-sulfonamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The carbonyl group (-C=O) is a functional group present in many biological compounds. The phenethyl group is a two-carbon chain attached to a phenyl ring, and furan is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups and rings. The morpholine ring and the furan ring would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The carbonyl group is often involved in nucleophilic addition reactions, while the aromatic furan ring may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the morpholine ring could contribute to the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Sulfonamide derivatives have been extensively studied for their enzyme inhibitory properties. For instance, aromatic sulfonamide inhibitors have shown potent inhibition against carbonic anhydrase isoenzymes, which are crucial for various physiological processes including respiration, acid-base balance, and CO2 transport (Supuran et al., 2013). Similarly, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and demonstrated acetylcholinesterase inhibitory activity, which is significant for developing therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Antimicrobial and Antibiotic Modulation
The antimicrobial properties of sulfonamide derivatives, such as 4-(Phenylsulfonyl) morpholine, have been investigated against standard and multi-resistant strains of various microorganisms. This research highlights the potential of sulfonamide derivatives in treating diseases caused by resistant microorganisms (Oliveira et al., 2015).
Anticancer Activity
Novel sulfonamide derivatives have shown promising anticancer activity. For example, novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring have been synthesized and evaluated against human breast cancer cells, indicating potential for selective and significant inhibition of cancerous cell proliferation (Gaur et al., 2022).
Synthesis and Chemical Properties
The synthesis of sulfonamide derivatives through various chemical reactions and their potential applications in medicinal chemistry and other fields have been a subject of research. For instance, the electrochemical synthesis of sulfonamide derivatives has been explored, offering insights into efficient and eco-friendly synthesis methods (Beiginejad & Nematollahi, 2014).
Drug Binding Sites and Molecular Interactions
The interaction of sulfonamide derivatives with human serum albumin has been studied to understand the specific drug binding sites, which is crucial for the development of more effective therapeutic agents (Sudlow et al., 1976).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c20-17(19-10-12-23-13-11-19)15-6-7-16(24-15)25(21,22)18-9-8-14-4-2-1-3-5-14/h1-7,18H,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFKSUCHNLDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(morpholine-4-carbonyl)-N-phenethylfuran-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)
![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)
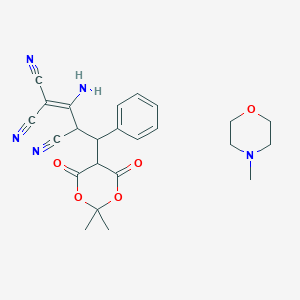
![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)
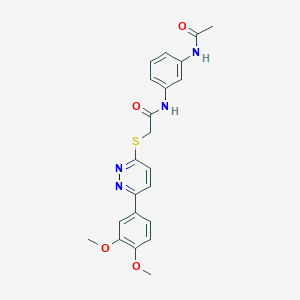
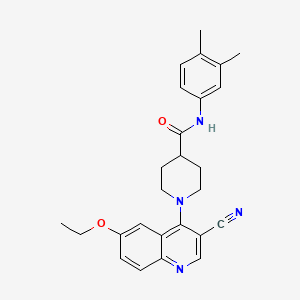

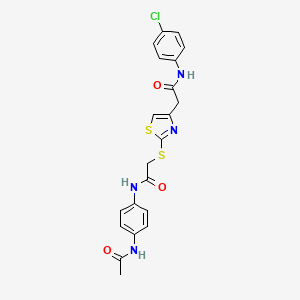
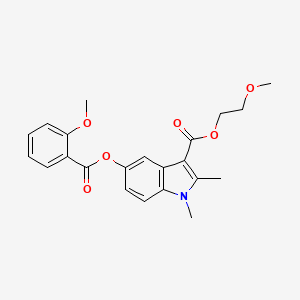
![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)
